

LC-MS analysis of lysergide tartrate in biological samples

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Compound Focus: Lysergide tartrate

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Introduction to Lysergide Tartrate

Lysergide (LSD) is a potent semi-synthetic psychedelic substance, active at microgram doses [1]. Recent clinical research has renewed interest in its potential therapeutic applications, such as in generalized anxiety disorder (GAD) and depression, necessitating reliable bioanalytical methods for pharmacokinetic and pharmacodynamic studies [2] [3]. LSD is typically administered orally as a tartrate salt, which is colorless, odorless, and water-soluble [1]. This protocol focuses on the analysis of LSD in serum and urine, which is crucial for clinical research, forensic toxicology, and therapeutic drug monitoring.

Method Summary and Validation Data

A fully validated LC-MS/MS method for LSD and its metabolite (1P-LSD) demonstrates high sensitivity suitable for microdose and clinical dose studies [4] [5] [6].

Table 1: Validation Parameters for LC-MS/MS Analysis of LSD in Biological Samples

Validation Parameter	Result for LSD
Biological Matrices	Human Serum, Human Urine [4]

Validation Parameter	Result for LSD
Linear Range	0.015 - 0.4 ng/mL (serum/urine) [4]
Lower Limit of Quantification (LLOQ)	0.015 ng/mL (15 pg/mL) [4]
Limit of Detection (LOD)	0.005 ng/mL (5 pg/mL) [4]
Accuracy	Conforms to validation criteria [4]
Precision	Conforms to validation criteria [4]
Reported LLOQ (Other Studies)	2.5 pg/mL (using a more sensitive extraction) [5]

Table 2: Key Pharmacokinetic Parameters of LSD from Clinical Studies

Parameter	100 µg LSD Base	200 µg LSD Base
C _{max} (Geometric Mean)	1.3 ng/mL [6]	3.1 ng/mL [6]
t _{max} (Mean)	1.4 hours [6]	1.5 hours [6]
Elimination Half-life (t _{1/2})	2.6 hours [6]	2.6 hours [6]
Subjective Effect Duration	8.2 ± 2.1 hours [6]	11.6 ± 1.7 hours [6]

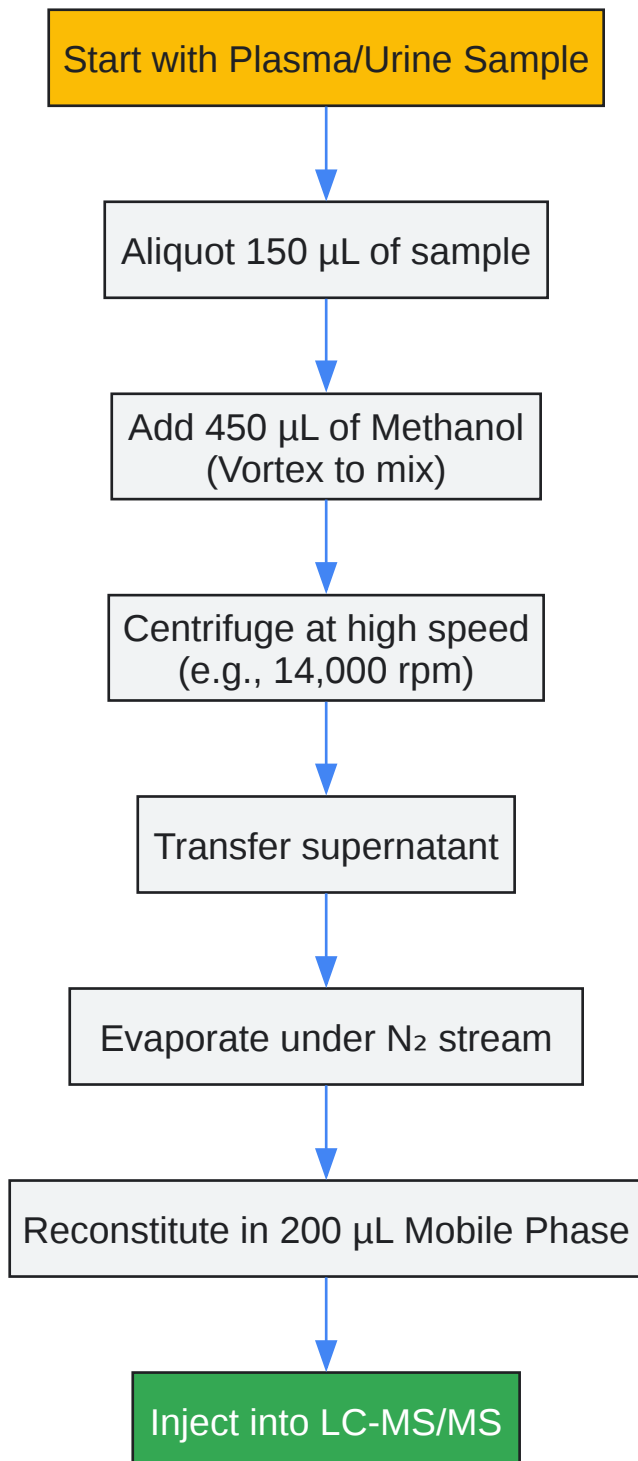
Detailed Experimental Protocols

Sample Collection and Pre-Treatment

- **Collection:** Collect blood into **lithium heparin tubes** [5] [6]. Centrifuge immediately to separate plasma. For urine, collect a spot sample.
- **Stabilization:** LSD is light-sensitive and can degrade. **Sodium fluoride** can be added as a preservative to inhibit enzymatically catalyzed hydrolysis in serum [4].
- **Storage:** Store plasma and urine samples at **-20 °C or -80 °C** immediately after centrifugation and freezing is critical for stability. Long-term stability is maintained under frozen conditions [6].

Sample Preparation Workflow

The following diagram illustrates the sample preparation process, which uses a protein precipitation extraction (PPE) method. This is a robust and common approach for LSD, though solid-phase extraction (SPE) may also be used for higher cleanliness.



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Detailed Preparation Steps:

- **Aliquot:** Pipette 150 μL of plasma, serum, or urine into a microcentrifuge tube [4].
- **Precipitate:** Add 450 μL of ice-cold methanol (LC-MS grade) to the sample. Vortex vigorously for at least 1 minute to ensure complete protein precipitation [4] [5].
- **Separate:** Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to form a solid pellet [5].
- **Transfer:** Carefully transfer the supernatant to a clean tube or vial insert.
- **Concentrate (Optional for LLOQ):** For maximum sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or in a centrifugal evaporator [5].
- **Reconstitute:** Reconstitute the dried extract in 200 μL of the initial mobile phase (e.g., 10:90 solvent A:B). Vortex to dissolve thoroughly before injection [5].

LC-MS/MS Instrumental Analysis

Liquid Chromatography Conditions:

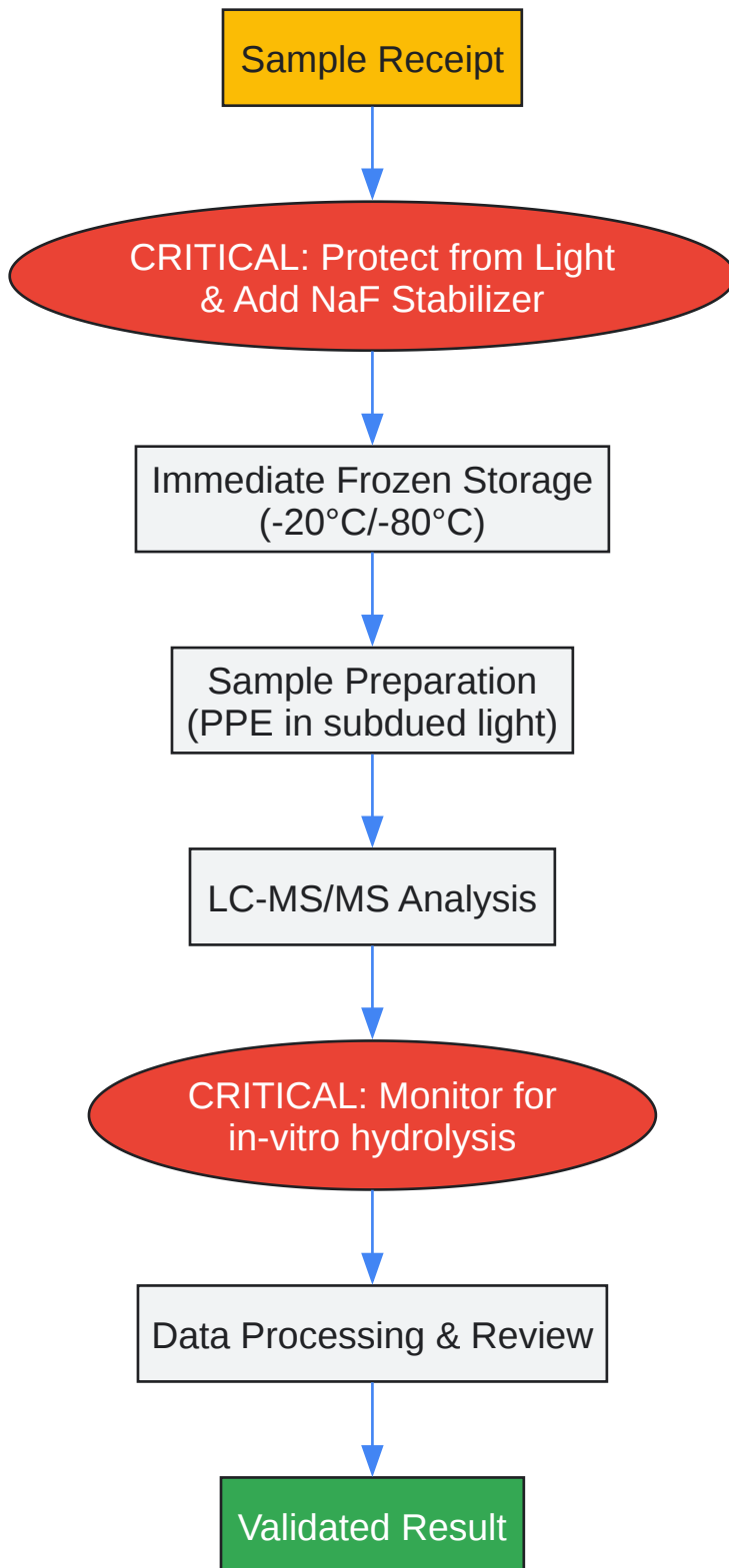
- **Column:** C18 or similar reverse-phase column (e.g., 50-100 mm length, 1.7-2.1 mm internal diameter, sub-2 μm particles) [7].
- **Mobile Phase A:** Aqueous component, e.g., 0.1% formic acid in water, sometimes with 2-3 mM ammonium acetate [7].
- **Mobile Phase B:** Organic component, typically methanol or acetonitrile (LC-MS grade) [7].
- **Gradient:** Use a gradient elution. Example: start at 15% A / 85% B, increase B to 100% over several minutes, hold, then re-equilibrate [7].
- **Flow Rate:** 0.20 - 0.40 mL/min [7].
- **Injection Volume:** 5-10 μL .

Mass Spectrometry Conditions:

- **Ionization: Electrospray Ionization (ESI)** in positive mode ($[\text{M}+\text{H}]^+$) [7].
- **Operation Mode:** Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- **Ion Transitions:** Monitor the quantitative transition and one or more qualifier transitions. The primary quantitative MRM transition for LSD ($\text{C}_{20}\text{H}_{25}\text{N}_3\text{O}$, MW=323.4) is typically **m/z 324.3** \rightarrow **223.2** [1]. Other documented fragments include m/z 221, 181, and 207 [1].
- **Source Parameters:** Set source temperature (e.g., 450°C) and optimize ion spray voltage, nebulizer gas, and collision energy for maximum response [7].

Critical Experimental Considerations

The overall analytical workflow, from sample receipt to data analysis, is summarized below. Paying close attention to the highlighted critical steps is essential for success.



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- **Stability and Hydrolysis:** LSD is susceptible to light-induced degradation and hydrolysis. A key consideration is the potential for in-vitro hydrolysis of prodrugs like 1P-LSD to LSD in biological

samples, which is temperature-dependent and more pronounced in serum. Storing samples at -20°C and adding sodium fluoride can mitigate this [4].

- **Contamination Control:** Due to the high potency of LSD, extreme caution is needed to prevent laboratory contamination. Use dedicated, clean glassware and consumables. Consider analyzing solvent blanks regularly to monitor for carry-over.
- **Matrix Effects:** Despite the selectivity of MRM, matrix effects from biological samples can suppress or enhance ionization. Use a stable isotope-labeled internal standard (e.g., LSD-d3) if available for the most accurate quantification. Otherwise, standard addition or extensive validation in the target matrix is required.

Application in Clinical Research

This validated method is essential for modern clinical studies. It has been successfully used to:

- Establish the dose-proportional pharmacokinetics of very low LSD doses (5-20 μg) used in microdosing research [5].
- Characterize the exposure-response relationship, showing that subjective effects are closely related to plasma concentration changes over time within a subject, with no evidence of acute tolerance [6].
- Support clinical trials of LSD-based therapeutics, such as MM120 for Generalized Anxiety Disorder, by providing reliable pharmacokinetic data to understand efficacy and safety [2].

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